Cas no 868679-03-2 (N-(3-chloro-4-fluorophenyl)-1-(2-fluorophenyl)methoxy-2-oxo-1,2-dihydropyridine-3-carboxamide)

N-(3-chloro-4-fluorophenyl)-1-(2-fluorophenyl)methoxy-2-oxo-1,2-dihydropyridine-3-carboxamide 化学的及び物理的性質
名前と識別子
-
- N-(3-chloro-4-fluorophenyl)-1-(2-fluorophenyl)methoxy-2-oxo-1,2-dihydropyridine-3-carboxamide
- AKOS024612247
- N-(3-chloro-4-fluorophenyl)-1-((2-fluorobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide
- SR-01000016088-1
- F1825-0159
- 868679-03-2
- N-(3-chloro-4-fluorophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide
- SR-01000016088
- N-(3-chloro-4-fluorophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide
-
- インチ: 1S/C19H13ClF2N2O3/c20-15-10-13(7-8-17(15)22)23-18(25)14-5-3-9-24(19(14)26)27-11-12-4-1-2-6-16(12)21/h1-10H,11H2,(H,23,25)
- InChIKey: HWGCHTMJAZMYHL-UHFFFAOYSA-N
- ほほえんだ: ClC1=C(C=CC(=C1)NC(C1=CC=CN(C1=O)OCC1C=CC=CC=1F)=O)F
計算された属性
- せいみつぶんしりょう: 390.0582763g/mol
- どういたいしつりょう: 390.0582763g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 27
- 回転可能化学結合数: 5
- 複雑さ: 628
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 58.6Ų
- 疎水性パラメータ計算基準値(XlogP): 3.8
N-(3-chloro-4-fluorophenyl)-1-(2-fluorophenyl)methoxy-2-oxo-1,2-dihydropyridine-3-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1825-0159-2μmol |
N-(3-chloro-4-fluorophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide |
868679-03-2 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F1825-0159-10mg |
N-(3-chloro-4-fluorophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide |
868679-03-2 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F1825-0159-3mg |
N-(3-chloro-4-fluorophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide |
868679-03-2 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F1825-0159-25mg |
N-(3-chloro-4-fluorophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide |
868679-03-2 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F1825-0159-100mg |
N-(3-chloro-4-fluorophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide |
868679-03-2 | 90%+ | 100mg |
$248.0 | 2023-05-17 | |
Life Chemicals | F1825-0159-20μmol |
N-(3-chloro-4-fluorophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide |
868679-03-2 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F1825-0159-40mg |
N-(3-chloro-4-fluorophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide |
868679-03-2 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F1825-0159-5mg |
N-(3-chloro-4-fluorophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide |
868679-03-2 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F1825-0159-2mg |
N-(3-chloro-4-fluorophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide |
868679-03-2 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F1825-0159-1mg |
N-(3-chloro-4-fluorophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide |
868679-03-2 | 90%+ | 1mg |
$54.0 | 2023-05-17 |
N-(3-chloro-4-fluorophenyl)-1-(2-fluorophenyl)methoxy-2-oxo-1,2-dihydropyridine-3-carboxamide 関連文献
-
Naresh D. Sanandiya RSC Adv., 2016,6, 92953-92961
-
Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
-
Naoki Morimoto,Kumika Morioku,Hideyuki Suzuki,Yumi Nakai Chem. Commun., 2017,53, 7226-7229
-
H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
-
7. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898
-
W. Du,A. J. Cruz-Cabeza,S. Woutersen,R. J. Davey,Q. Yin Chem. Sci., 2015,6, 3515-3524
-
Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
-
Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
N-(3-chloro-4-fluorophenyl)-1-(2-fluorophenyl)methoxy-2-oxo-1,2-dihydropyridine-3-carboxamideに関する追加情報
Recent Advances in the Study of N-(3-chloro-4-fluorophenyl)-1-(2-fluorophenyl)methoxy-2-oxo-1,2-dihydropyridine-3-carboxamide (CAS: 868679-03-2)
The compound N-(3-chloro-4-fluorophenyl)-1-(2-fluorophenyl)methoxy-2-oxo-1,2-dihydropyridine-3-carboxamide (CAS: 868679-03-2) has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique dihydropyridine scaffold and fluorinated aromatic substituents, has shown promising potential in various therapeutic applications, particularly in oncology and inflammation-related disorders. Recent studies have focused on elucidating its mechanism of action, optimizing its pharmacokinetic properties, and exploring its efficacy in preclinical models.
One of the key findings from recent research is the compound's ability to modulate specific kinase pathways, which are critical in cancer cell proliferation and survival. In vitro studies have demonstrated that this molecule exhibits potent inhibitory activity against a subset of tyrosine kinases, with IC50 values in the nanomolar range. These findings suggest its potential as a targeted therapy for cancers driven by aberrant kinase signaling. Additionally, structural-activity relationship (SAR) studies have been conducted to identify key functional groups responsible for its biological activity, paving the way for further optimization.
In vivo studies have further validated the therapeutic potential of N-(3-chloro-4-fluorophenyl)-1-(2-fluorophenyl)methoxy-2-oxo-1,2-dihydropyridine-3-carboxamide. Animal models of xenograft tumors have shown significant tumor growth inhibition upon treatment with this compound, with minimal off-target effects. Pharmacokinetic analyses revealed favorable absorption and distribution profiles, although further optimization may be required to improve metabolic stability and reduce potential drug-drug interactions. These results highlight the compound's potential as a lead candidate for further development.
Beyond its applications in oncology, recent investigations have explored the anti-inflammatory properties of this molecule. Preliminary data indicate that it can suppress the production of pro-inflammatory cytokines in immune cells, suggesting potential utility in treating chronic inflammatory diseases. Mechanistic studies are ongoing to identify the molecular targets involved in this anti-inflammatory activity. The dual functionality of this compound—acting both as a kinase inhibitor and an anti-inflammatory agent—makes it a particularly intriguing candidate for multifactorial diseases such as rheumatoid arthritis and certain types of cancer.
Despite these promising findings, challenges remain in the development of N-(3-chloro-4-fluorophenyl)-1-(2-fluorophenyl)methoxy-2-oxo-1,2-dihydropyridine-3-carboxamide. Issues such as solubility, bioavailability, and potential toxicity need to be addressed in subsequent studies. Researchers are currently exploring various formulation strategies, including nanoparticle-based delivery systems, to overcome these limitations. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these findings into clinical applications.
In conclusion, the recent advancements in the study of N-(3-chloro-4-fluorophenyl)-1-(2-fluorophenyl)methoxy-2-oxo-1,2-dihydropyridine-3-carboxamide (CAS: 868679-03-2) underscore its potential as a versatile therapeutic agent. Its dual mechanisms of action, combined with its favorable pharmacokinetic profile, position it as a promising candidate for further development. Future research should focus on addressing the remaining challenges and advancing this compound through preclinical and clinical trials to fully realize its therapeutic potential.
868679-03-2 (N-(3-chloro-4-fluorophenyl)-1-(2-fluorophenyl)methoxy-2-oxo-1,2-dihydropyridine-3-carboxamide) 関連製品
- 898415-59-3(6-acetyl-2-{2-(4-methylphenyl)sulfanylacetamido}-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxamide)
- 1214371-23-9(3-Nitro-5-(pyridin-3-yl)benzoic acid)
- 2098116-51-7(6-(3,4-dihydroisoquinolin-2(1H)-yl)pyridazin-3-ol)
- 78522-97-1(1-(3-bromopropyl)-2,3,4,5,6-pentafluorobenzene)
- 2411179-19-4(N-[3-[[(2S,3R)-2-(4-Chlorophenyl)tetrahydro-3-furanyl]amino]-3-oxopropyl]-2-propenamide)
- 489-73-6(4H-1-Benzopyran-4-one,2-(3,4-dihydroxyphenyl)-2,3-dihydro-7,8-dihydroxy-)
- 2171603-20-4(2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,5-dimethyloxolan-3-ylacetic acid)
- 1260816-21-4(7-(Trifluoromethyl)-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine)
- 66575-26-6(tert-Butyl (R)-4,5-diamino-5-oxopentanoate monohydrochloride)
- 2034467-52-0(methyl 4-{5-hydroxy-3-(thiophen-3-yl)pentylsulfamoyl}benzoate)



